4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
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Overview
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6ClF3O3 and a molecular weight of 254.59 g/mol . It is a benzoic acid derivative characterized by the presence of a chloro and trifluoroethoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce the final product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane to facilitate the reaction.
Chemical Reactions Analysis
4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include sodium hydroxide, methanesulfonyl chloride, and various alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoroethoxy groups contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid can be compared with other similar compounds, such as:
- 2-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
- 2-(2-Chloro-1,1,2-trifluoroethylthio)benzoic acid
- Methyl 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoate
- Methyl 2-(2-Chloro-1,1,2-trifluoroethoxy)benzoate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of chloro and trifluoroethoxy groups, which impart distinct reactivity and binding characteristics.
Properties
CAS No. |
405-43-6 |
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Molecular Formula |
C9H6ClF3O3 |
Molecular Weight |
254.59 g/mol |
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15) |
InChI Key |
UBPJCHITDRIJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(C(F)Cl)(F)F |
Origin of Product |
United States |
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